molecular formula C14H11N3O3 B3173512 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 947014-73-5

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B3173512
CAS No.: 947014-73-5
M. Wt: 269.25 g/mol
InChI Key: FZAAQIZBTCKBFF-UHFFFAOYSA-N
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Description

“2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are important scaffolds which are present in many synthetic drugs . They have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .


Synthesis Analysis

The synthesis of this compound involves a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The molecular formula of this compound is C8H7N3O3 . It has a molecular weight of 193.16 . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.16 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Heterocyclic Transformations

The compound has been involved in the synthesis of heterocyclic systems, demonstrating its versatility in chemical reactions. For example, it has been used to prepare compounds with significant biocidal properties against a variety of microorganisms including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing its potential as a precursor for developing new antimicrobial agents (Youssef et al., 2011). Furthermore, research into structural modifications of thiazolo[3,2-a]pyrimidines, related to this compound, has provided insights into their conformational features and the impact of substituents on intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

Regioselective Synthesis

Studies have also explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's utility in the creation of novel chemical entities. This includes the development of methods for synthesizing carboxamides from pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's role in facilitating targeted chemical modifications (Drev et al., 2014).

Anticancer Activity

Derivatives of the compound have been evaluated for their anticancer activity, showing promise in the development of new therapeutic agents. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated inhibitory activity against human breast adenocarcinoma cell lines, indicating potential applications in cancer treatment (Abdellatif et al., 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, pyrazolo[1,5-a]pyrimidines in general have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given that pyrazolo[1,5-a]pyrimidines are present in many synthetic drugs and have been recognized for their various biological activities .

Properties

IUPAC Name

2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-8-12(9-5-3-2-4-6-9)13-15-10(14(19)20)7-11(18)17(13)16-8/h2-7,16H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAAQIZBTCKBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 3
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 6
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

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